molecular formula C5H3N2NaO3 B2565240 Sodium 6-hydroxypyrimidine-4-carboxylate CAS No. 2138010-70-3

Sodium 6-hydroxypyrimidine-4-carboxylate

Cat. No. B2565240
M. Wt: 162.08
InChI Key: CIYJNPSTCFWKMJ-UHFFFAOYSA-M
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Description

Sodium 6-hydroxypyrimidine-4-carboxylate is a chemical compound also known as uracil-6-carboxylic acid sodium salt . It has a molecular weight of 162.08 .


Molecular Structure Analysis

The InChI code for Sodium 6-hydroxypyrimidine-4-carboxylate is 1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 6-hydroxypyrimidine-4-carboxylate is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of new hydroxypyrimidine derivatives has been a focus due to their pronounced biological activities. For instance, a study highlighted the synthesis of a water-soluble form of a new hydroxypyrimidine derivative, which showed pronounced anti-inflammatory activity. This compound, synthesized from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, was identified as practically non-toxic and could potentially be used in pharmaceutical applications, particularly in topical dosage forms like gels due to its hydrophilic properties (Kuvaeva et al., 2022).

Chemical Reactions and Modifications

The reactivity of hydroxypyrimidines has been explored in various chemical reactions. A study from 1994 discusses the amidoalkylation of 2- and 4-hydroxypyrimidines with N-(1,2,2,2-tetra-chloroethyl)amides of carboxylic acids, indicating the versatility of hydroxypyrimidine derivatives in organic synthesis and the potential for developing new compounds with varied biological activities (Prikazchikova et al., 1994).

Antimicrobial Evaluation

Another research area is the antimicrobial evaluation of hydroxypyrimidine derivatives. A novel series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids showed significant antimicrobial activity, illustrating the potential of hydroxypyrimidine derivatives as antimicrobial agents. This underlines the importance of structural modifications in enhancing the biological efficacy of these compounds (Shastri, 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

sodium;6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYJNPSTCFWKMJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-hydroxypyrimidine-4-carboxylate

CAS RN

2138010-70-3
Record name sodium 6-hydroxypyrimidine-4-carboxylate
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